(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Description
Properties
IUPAC Name |
(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2/c1-19(2)24(27-34(30,31)17-14-21-10-6-4-7-11-21)25(29)26-23-18-22(13-12-20(23)3)35(32,33)28-15-8-5-9-16-28/h4,6-7,10-14,17-19,24,27H,5,8-9,15-16H2,1-3H3,(H,26,29)/b17-14+/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMITAUUPLMKEC-DTKKNGCVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C(C(C)C)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)[C@H](C(C)C)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Structure
- Chemical Formula : C₁₉H₂₃N₃O₄S
- Molecular Weight : 393.47 g/mol
- IUPAC Name : (2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Structural Features
The compound features a piperidine ring, sulfonamide groups, and a phenylethenyl moiety, which are crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, potentially including serine proteases, which play roles in inflammation and immune responses.
- Antibacterial Properties : Studies have demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in antimicrobial therapy .
Pharmacological Profile
The pharmacological profile of the compound includes:
- Absorption and Distribution : High human intestinal absorption (0.8453) and significant blood-brain barrier permeability (0.8402) indicate good bioavailability.
- Metabolism : The compound is not a substrate for several CYP450 enzymes, which suggests a lower risk of drug-drug interactions .
Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy reported that compounds with similar structures demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Another study highlighted in Molecular Pharmacology noted that sulfonamide-containing compounds reduced inflammatory cytokine production in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis .
Biological Activity Summary
| Activity Type | Result | Reference |
|---|---|---|
| Antibacterial | Effective against E. coli and S. aureus | Journal of Antimicrobial Chemotherapy |
| Anti-inflammatory | Reduced cytokine production | Molecular Pharmacology |
| Enzyme Inhibition | Inhibits serine proteases | PubMed studies |
Toxicity Profile
| Parameter | Value |
|---|---|
| Ames Test | Non-AMES toxic |
| Carcinogenicity | Non-carcinogenic |
| hERG Inhibition | Weak inhibitor |
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Recent studies have focused on the compound's potential as an anticancer agent. Its structural features suggest that it may interact with specific molecular targets involved in cancer progression. For instance, sulfonamide derivatives have been linked to inhibitory activity against various cancer cell lines, indicating that this compound could exhibit similar properties due to its sulfonamide moiety .
-
Antimicrobial Activity
- The compound has been screened for antibacterial and antifungal activities. In vitro studies have shown that certain derivatives with similar structures can effectively inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of fungal cell membranes .
-
Fingerprint Detection
- An innovative application of sulfonamide derivatives, including those similar to this compound, involves their use in forensic science for fingerprint detection. These compounds exhibit properties that allow them to adhere to surfaces and reveal latent fingerprints without the need for traditional dusting methods .
Case Studies
- Anticancer Research : A study evaluated a series of sulfonamide derivatives for their anticancer activity through molecular docking and biological assays. The results indicated that compounds with structural similarities to (2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide displayed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into its therapeutic potential .
- Antimicrobial Screening : Another research project involved synthesizing a range of piperidine-based sulfonamides and testing their antimicrobial properties. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this compound's framework .
Comparison with Similar Compounds
Structural Analogs in the Amide Family
Key Compounds :
N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide Difference: Replaces the styrenesulfonyl group with a methylsulfanyl-pyridine carboxamide.
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide Difference: Features a pyrimidine-sulfanyl core instead of a piperidine-sulfonylphenyl group. Impact: The pyrimidine ring may improve DNA intercalation properties but reduce solubility due to increased hydrophobicity .
(S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide Difference: Lacks sulfonyl and styrenyl groups, simplifying the structure. Impact: Lower molecular weight (248.3 g/mol vs. ~550 g/mol for the title compound) enhances bioavailability but reduces target selectivity .
Functional Group Variations
Sulfonamide vs. Sulfanyl Groups :
- The title compound’s sulfonamide group (-SO₂NH-) provides stronger hydrogen-bonding capacity compared to sulfanyl (-S-) groups in analogs like N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide. This enhances interactions with polar residues in enzymatic active sites .
- Styrenyl vs. This rigidity may improve binding entropy and specificity .
Stereochemical Considerations
The (2S) configuration of the title compound distinguishes it from racemic or (R)-configured analogs. For example, impurities like (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () exhibit reduced enantioselectivity in chiral environments, underscoring the importance of stereochemistry in pharmacological activity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|
| Title Compound | ~550 | Piperidine-sulfonyl, Styrenyl | 3.8 |
| N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide | 333.4 | Methylsulfanyl-pyridine | 2.5 |
| (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide | 248.3 | Phenylethyl, Amino | 1.9 |
The title compound’s higher LogP reflects greater lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. In contrast, simpler amides like (S)-2-amino-3-methyl-N-((S)-1-phenylethyl)butanamide exhibit better solubility but weaker tissue penetration .
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves coupling sulfonamide and vinylsulfonyl moieties to a central butanamide scaffold. Key steps include:
- Sulfonylation : Reacting piperidine-derived sulfonyl chlorides with aromatic amines to form the 5-piperidin-1-ylsulfonylphenyl group .
- Vinylsulfonamide formation : Using (E)-2-phenylethenylsulfonyl chloride under basic conditions to introduce the sulfonylamino group .
- Amidation : Final coupling of the intermediates via carbodiimide-mediated reactions (e.g., EDC/HOBt) to form the butanamide backbone . Critical intermediates : Piperidine-sulfonylphenylamine, (E)-vinylsulfonyl chloride derivatives, and the chiral 3-methylbutanamide precursor.
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to verify stereochemistry (e.g., (2S) configuration) and sulfonamide/vinylsulfonyl group connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak) and detect impurities .
- HPLC-PDA : Reverse-phase chromatography to assess purity (>95%) and resolve co-eluting epimers, if present .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while maintaining stereochemical fidelity?
Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Lower temperatures (0–10°C) reduce racemization during amidation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation efficiency but may require inert atmospheres to prevent hydrolysis .
- Catalyst loading : Adjust equivalents of coupling agents (e.g., 1.2–1.5 equivalents of EDC) to minimize side-product formation . Case study : A 22% yield increase was achieved by optimizing DMDAAC copolymerization conditions via DoE .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Contradictions may arise from:
- Dynamic stereochemistry : Epimerization at the (2S)-center under acidic/basic conditions, detectable via variable-temperature NMR .
- Conformational flexibility : Restricted rotation of the vinylsulfonyl group causing non-equivalent proton environments (use 2D NOESY to confirm spatial relationships) .
- Impurity interference : Co-eluting byproducts (e.g., des-methyl analogs) identified via LC-MS/MS and quantified using external calibration curves .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
Focus on structure-activity relationship (SAR) modifications:
- Piperidine substitution : Replace the piperidin-1-ylsulfonyl group with morpholine or thiomorpholine to modulate lipophilicity .
- Vinylsulfonyl bioisosteres : Substitute with acrylamide or propargyl groups to evaluate electrophilic reactivity in target engagement .
- Chiral center modifications : Synthesize (2R) enantiomers or racemic mixtures to assess stereospecific effects on potency . Validation : Use in vitro assays (e.g., kinase inhibition) paired with molecular docking to prioritize candidates .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Solvent effects : MD simulations incorporating explicit solvent models (e.g., water/DMSO mixtures) improve docking accuracy .
- Protonation states : Adjust ligand/receptor ionization states (e.g., sulfonamide deprotonation at physiological pH) using pKa predictions .
- Crystallographic validation : Resolve X-ray structures of ligand-target complexes to identify unmodeled interactions (e.g., π-stacking with phenylvinyl groups) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
